molecular formula C7H5ClF3NO B12280241 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol

3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B12280241
M. Wt: 211.57 g/mol
InChI Key: NWEJDUWNDSLWIE-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)pyridine-4-methanol (CAS: 1227596-02-2) is a halogenated pyridine derivative featuring a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 2, and a hydroxymethyl (-CH₂OH) substituent at position 4. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the chlorine atom, which may facilitate further functionalization . Its molecular formula is C₇H₅ClF₃NO, with a molecular weight of 211.57 g/mol .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H

InChI Key

NWEJDUWNDSLWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents . Another approach involves the cyclocondensation reaction using trifluoromethyl-containing building blocks . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher efficiency and yield . The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Pyridine derivatives, trifluoromethylating agents.
  • Common Methods :
    • Nucleophilic substitution reactions.
    • Electrophilic aromatic substitution for introducing chlorine.
    • Hydroxymethylation using formaldehyde or similar reagents.

Applications in Agrochemicals

The primary application of 3-chloro-alpha-(trifluoromethyl)pyridine-4-methanol is in the development of agrochemicals. Its derivatives have been utilized as herbicides, insecticides, and fungicides due to their efficacy in pest control.

Key Agrochemical Products

  • Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced in the market, used for controlling grass weeds in various crops.
  • Other Derivatives : Over 20 new agrochemicals containing the trifluoromethylpyridine moiety have been developed, showcasing significant herbicidal activity against specific weed species.

Pharmaceutical Applications

In pharmaceuticals, compounds containing the trifluoromethylpyridine structure exhibit a range of biological activities, making them valuable in drug discovery and development.

Notable Pharmaceutical Uses

  • Antimicrobial Agents : Some derivatives have shown promising results against bacterial infections.
  • Anticancer Compounds : Research indicates potential applications in targeting specific cancer pathways.
  • Clinical Trials : Several candidates are currently undergoing clinical trials for various therapeutic areas.

Case Study 1: Synthesis and Efficacy of Herbicides

Research has demonstrated that 3-chloro-alpha-(trifluoromethyl)pyridine-4-methanol derivatives can be synthesized through efficient methods that minimize environmental impact. For instance, the use of low-toxicity solvents during synthesis has been emphasized to reduce hazardous waste production while maintaining high yields (over 85%) .

Case Study 2: Antimicrobial Activity

A study published in Nature highlighted several trifluoromethylpyridine derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria. The unique electronic properties imparted by the trifluoromethyl group were found to enhance membrane permeability, making these compounds effective at lower concentrations .

Comparative Analysis of Trifluoromethylpyridine Derivatives

Compound NameApplication TypeKey FeaturesMarket Status
Fluazifop-butylHerbicideEffective against grass weedsCommercially available
Antimicrobial TFMP DerivativesPharmaceuticalsHigh potency against resistant bacteriaUnder clinical trials
Insecticide TFMP VariantsAgrochemicalsBroad-spectrum efficacyDevelopment stage

Mechanism of Action

The mechanism of action of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Isomers and Positional Analogs

The compound’s structural analogs differ primarily in the positions of chlorine and -CF₃ groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C)
3-Chloro-2-(trifluoromethyl)pyridine-4-methanol Cl (3), -CF₃ (2), -CH₂OH (4) C₇H₅ClF₃NO 211.57 Not reported Not reported
2-Chloro-3-(trifluoromethyl)pyridine-4-methanol Cl (2), -CF₃ (3), -CH₂OH (4) C₇H₅ClF₃NO 211.57 Not reported Not reported
2-Chloro-6-(trifluoromethyl)pyridine-4-methanol Cl (2), -CF₃ (6), -CH₂OH (4) C₇H₅ClF₃NO 211.57 Not reported Not reported
2-(Trifluoromethyl)pyridine-4-methanol -CF₃ (2), -CH₂OH (4) C₇H₆F₃NO 177.04 1.59 212.6

Sources :

Key Observations:

Substituent Position Effects: The chlorine position significantly impacts electronic and steric properties. The -CF₃ group at position 2 (vs. 3 or 6) introduces strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways .

Physicochemical Properties: The absence of chlorine in 2-(Trifluoromethyl)pyridine-4-methanol results in a lower molecular weight (177.04 g/mol) and higher hydrophilicity (LogP = 1.59) compared to chlorinated analogs . Boiling points and densities are unreported for most chlorinated derivatives, but the non-chlorinated analog (2-CF₃) has a boiling point of 212.6°C, suggesting chlorinated variants may exhibit higher boiling points due to increased molecular weight .

Sources :

Key Findings:
  • 3-Chloro-2-CF₃ : The chlorine at position 3 is strategically positioned for substitution reactions, making it a versatile intermediate in drug discovery. For example, it could serve as a precursor to kinase inhibitors or antiviral agents .
  • 2-Chloro-3-CF₃ : Steric hindrance near the nitrogen may reduce reactivity in cross-coupling reactions compared to the 3-chloro isomer .
  • Non-chlorinated Analog: The absence of chlorine simplifies synthesis but reduces opportunities for targeted functionalization .

Biological Activity

3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to influence its pharmacological properties. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, often resulting in increased biological activity.

Biological Activity Overview

Research indicates that the biological activities of pyridine derivatives, including 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol, can vary widely based on their substituents. The following sections detail specific activities observed in various studies.

Antichlamydial Activity

A study focusing on the structure-activity relationship (SAR) of pyridine derivatives demonstrated that the presence of the trifluoromethyl group significantly enhances antichlamydial activity. Compounds incorporating this group exhibited selective inhibition against Chlamydia trachomatis, a leading cause of sexually transmitted infections. The introduction of the trifluoromethyl substituent was crucial, as analogues lacking this feature showed no activity .

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of various enzymes has been explored. For instance, compounds with similar structural motifs have shown significant inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. A related study reported that trifluoromethyl-substituted pyridines displayed low nanomolar IC50 values against PI3Kα, indicating strong enzyme inhibition capabilities .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (nM)Reference
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanolPI3Kα<50
Analogues without trifluoromethyl groupChlamydiaNo activity
Trifluoromethyl-substituted derivativesEnzymatic Inhibition17

The mechanisms underlying the biological activities of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol involve interactions at the molecular level that enhance its affinity for target proteins. The trifluoromethyl group contributes to improved binding through hydrophobic interactions and electron-withdrawing effects that stabilize the transition state during enzymatic reactions .

Toxicity and Safety Profile

While many studies highlight the efficacy of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate mild toxicity towards mammalian cell lines, suggesting that while it may be effective against pathogens like Chlamydia, further investigations are necessary to evaluate its safety for therapeutic use .

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